molecular formula C8H17NO B2863787 3-[(2-Methylbutan-2-yl)oxy]azetidine CAS No. 1343048-51-0

3-[(2-Methylbutan-2-yl)oxy]azetidine

Cat. No.: B2863787
CAS No.: 1343048-51-0
M. Wt: 143.23
InChI Key: GDZIYQBCOCCUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-[(2-Methylbutan-2-yl)oxy]azetidine can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-pentyloxy group may yield tert-pentyl ketone or tert-pentyl carboxylic acid .

Scientific Research Applications

3-[(2-Methylbutan-2-yl)oxy]azetidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study the effects of azetidine-containing compounds on biological systems.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylbutan-2-yl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring and the tert-pentyloxy group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their function and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-[(2-Methylbutan-2-yl)oxy]azetidine can be compared with other azetidine derivatives and compounds containing similar functional groups. Some similar compounds include:

    3-(tert-Butyloxy)azetidine: This compound has a tert-butyloxy group instead of a tert-pentyloxy group.

    3-(tert-Pentyloxy)pyrrolidine: This compound has a pyrrolidine ring instead of an azetidine ring.

    3-(tert-Pentyloxy)aziridine: This compound has an aziridine ring, which is a three-membered nitrogen-containing ring.

The uniqueness of this compound lies in its specific combination of the azetidine ring and the tert-pentyloxy group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(2-methylbutan-2-yloxy)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-8(2,3)10-7-5-9-6-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZIYQBCOCCUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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